molecular formula C26H35N7O2S B1683925 TG101209 CAS No. 936091-14-4

TG101209

Cat. No.: B1683925
CAS No.: 936091-14-4
M. Wt: 509.7 g/mol
InChI Key: JVDOKQYTTYUYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG101209 is an orally bioavailable, ATP-competitive small molecule inhibitor selectively targeting JAK2 kinase. It exhibits potent activity against JAK2 with an IC50 of 6 nM, demonstrating >28-fold selectivity over JAK3 (IC50 = 169 nM) . Beyond JAK2, this compound inhibits Flt3 (IC50 = 25 nM), RET (IC50 = 17 nM), and BRD4 (IC50 = 130–290 nM), making it a multi-kinase inhibitor . Preclinical studies highlight its efficacy in suppressing JAK2V617F and MPLW515L/K mutations, inducing apoptosis, and sensitizing cancer cells to chemotherapy and radiotherapy .

Preparation Methods

The synthesis of TG101209 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of 5-methylpyrimidine-2,4-diamine, which is then modified through various chemical reactions to introduce functional groups such as p-(4-methylpiperazin-1-yl)phenyl and m-(tert-butylsulfamoyl)phenyl . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

TG101209 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

In Vitro Studies

  • Multiple Myeloma :
    • TG101209 has shown significant cytotoxic effects against multiple myeloma cell lines. In studies, it induced apoptosis and inhibited cell cycle progression, demonstrating a dose-dependent relationship in its efficacy. The combination of this compound with phosphoinositide 3-kinase (PI3K) inhibitors resulted in synergistic effects, enhancing cytotoxicity against myeloma cells .
  • Burkitt Lymphoma :
    • Research indicated that this compound effectively inhibited the growth of Burkitt lymphoma cell lines by inducing apoptosis and promoting differentiation towards mature B cells. The drug also exhibited synergistic effects when combined with doxorubicin, enhancing its therapeutic efficacy .
  • Lung Cancer :
    • This compound has been shown to sensitize lung cancer cells to radiation therapy. In clonogenic assays, it increased the sensitivity of HCC2429 and H460 lung cancer cells to radiation, suggesting that lower doses of radiation could achieve similar anti-tumor effects when combined with this compound .
  • Chronic Myeloid Leukemia :
    • In chronic myeloid leukemia models, this compound demonstrated effectiveness against BCR-ABL–resistant cells. The development of a bone-targeted formulation allowed for sustained therapeutic concentrations within the bone marrow, leading to significant reductions in leukemia cell viability .

In Vivo Studies

  • Animal Models :
    • In vivo studies involving animal models have confirmed the anti-tumor efficacy of this compound. For example, treatment with this compound resulted in significant tumor growth suppression in Burkitt lymphoma-bearing mice, correlating with prolonged survival rates .
  • Combination Therapies :
    • The potential for combination therapies is a critical area of research for this compound. Studies have shown that combining this compound with other agents, such as heat shock protein inhibitors, can enhance therapeutic outcomes by targeting multiple pathways involved in cancer cell survival .

Data Tables

Cancer Type Mechanism Efficacy Observed Combination Potential
Multiple MyelomaJAK2 inhibition leading to apoptosisSignificant cytotoxicity observedSynergistic with PI3K inhibitors
Burkitt LymphomaInduction of apoptosis and differentiationEffective growth inhibitionSynergistic with doxorubicin
Lung CancerRadiosensitizationIncreased sensitivity to radiationEffective when combined with radiation
Chronic Myeloid LeukemiaTargeting BCR-ABL resistant cellsReduced cell viabilityBone-targeted formulations enhance efficacy

Case Studies

  • Multiple Myeloma Case Study :
    A study involving multiple myeloma patient-derived cells showed that this compound could induce apoptosis in 80% of tested samples, highlighting its potential as a therapeutic agent against resistant myeloma cases .
  • Burkitt Lymphoma Case Study :
    In a preclinical model using Burkitt lymphoma cells, treatment with this compound led to a significant decrease in tumor volume and improved survival rates compared to control groups .

Comparison with Similar Compounds

TG101348

  • Selectivity & Potency : Structurally analogous to TG101209, TG101348 shows comparable JAK2 inhibition (IC50 ~6 nM) but improved pharmacokinetics, enabling sustained target suppression .
  • Clinical Relevance : Demonstrated efficacy in myeloproliferative neoplasms (MPNs) but associated with dose-limiting toxicity (e.g., gastrointestinal effects), limiting clinical advancement .

Ruxolitinib (INCB018424)

  • Selectivity & Potency : A JAK1/2 inhibitor with IC50 values of 3.3 nM (JAK1) and 2.8 nM (JAK2). Approved for myelofibrosis and polycythemia vera .
  • Resistance : JAK2V617F-driven cells develop resistance to ruxolitinib, whereas this compound retains activity in ruxolitinib-resistant models .
  • Combination Therapy : Ruxolitinib synergizes with Bcl-2 inhibitors, while this compound enhances chemoradiotherapy efficacy .

MA2-014 (Dual JAK2/BET Inhibitor)

  • Mechanism : Combines JAK2 inhibition (IC50 ~10 nM) with BET bromodomain targeting (IC50 ~30 nM), addressing resistance mechanisms in MPNs .
  • Advantage : Exhibits 10-fold greater anti-BRD activity than this compound and overcomes resistance in long-term cultures .
  • Clinical Potential: Preclinical data suggest superiority over this compound and ruxolitinib in suppressing JAK2V617F signaling .

Pacritinib (SB1518)

  • Selectivity : Inhibits JAK2 (IC50 = 23 nM) and FLT3 (IC50 = 22 nM), with minimal JAK3 activity .
  • Clinical Use: Approved for myelofibrosis with severe thrombocytopenia.
  • Toxicity Profile : Lower risk of myelosuppression compared to this compound .

NS-018

  • Selectivity : Preferentially inhibits JAK2V617F mutants (IC50 = 1.1 nM) over wild-type JAK2 (IC50 = 3.3 nM) .
  • Advantage : Improved selectivity reduces off-target effects, a limitation observed in this compound’s BRD4 inhibition .

Key Research Findings

In Vitro and In Vivo Efficacy

Compound IC50 (JAK2) Key Targets Synergistic Partners Clinical Status
This compound 6 nM JAK2, Flt3, RET, BRD4 Doxorubicin, Cisplatin Preclinical/Phase I
TG101348 6 nM JAK2 N/A Discontinued (Toxicity)
Ruxolitinib 2.8 nM JAK1/2 Bcl-2 inhibitors FDA-approved
MA2-014 10 nM JAK2, BET N/A Preclinical

Mutation-Specific Activity

  • JAK2V617F : this compound inhibits colony growth in primary MPN cells (IC50 = 300–600 nM), preferentially suppressing mutant clones .
  • MPLW515L/K : this compound shows higher efficacy against MPLW515K (IC50 = 220 nM) than MPLW515L .

Differentiation and Apoptosis

This compound uniquely induces differentiation in Burkitt lymphoma (BL) cells via c-MYB downregulation, enhancing CD38/CD138 expression . This effect is absent in ruxolitinib and pacritinib .

Biological Activity

TG101209 is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which plays a crucial role in various hematological malignancies, including myeloproliferative neoplasms and lymphomas. This compound has garnered significant attention due to its potential therapeutic efficacy against cancers characterized by aberrant JAK2 activation, such as Burkitt lymphoma (BL) and chronic myeloid leukemia (CML). This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and clinical implications.

This compound exerts its effects primarily through the inhibition of JAK2 kinase activity. The compound demonstrates high specificity for JAK2, with an IC50 of approximately 6 nM, while showing less potency against other kinases such as FLT3 and RET (IC50 values of 25 nM and 17 nM respectively) . The inhibition of JAK2 leads to the downregulation of downstream signaling pathways, particularly the STAT3 pathway, which is often constitutively activated in various malignancies.

Key Pathways Affected

  • JAK2/STAT3 Pathway : this compound inhibits the phosphorylation of JAK2 and STAT3, resulting in reduced transcriptional activity associated with cell survival and proliferation.
  • Cell Cycle Regulation : The compound induces cell cycle arrest in the G2/M phase, as evidenced by decreased S phase cell ratios in treated BL cells .
  • Apoptosis Induction : this compound promotes apoptosis through a mitochondrial-mediated caspase-dependent pathway. This is characterized by cytochrome c release from mitochondria to the cytoplasm and activation of caspases .

Burkitt Lymphoma

In vitro studies have demonstrated that this compound significantly inhibits the growth of both EBV-positive and EBV-negative Burkitt lymphoma cell lines. Key findings include:

  • Cell Growth Inhibition : this compound effectively inhibited BL cell growth and induced apoptosis in a dose-dependent manner .
  • Synergistic Effects : The compound displayed synergistic effects when used in combination with doxorubicin, enhancing overall treatment efficacy .

Table 1: Effects of this compound on Burkitt Lymphoma Cells

ParameterResult
IC50 for Raji Cells~6 μM
Apoptosis InductionIncreased cleaved caspase-3 levels
Cell Cycle ArrestG2/M phase accumulation
Synergy with DoxorubicinEnhanced anti-tumor activity

Chronic Myeloid Leukemia

This compound has also shown promise in treating CML, particularly in cells resistant to BCR-ABL targeted therapies. Notable findings include:

  • Effective Concentration : A bone-targeted formulation achieved sustained concentrations above 17.5 μmol/L necessary for effective CML cell killing .
  • Therapeutic Efficacy : In murine models, this compound treatment resulted in significant inhibition of leukemia cell growth and prolonged survival .

Table 2: Efficacy of this compound in CML Models

Model TypeTreatment DoseOutcome
Murine CML Model40 mg/kgExtended survival
Resistance to BCR-ABLTargeted this compoundSignificant growth inhibition

Clinical Implications and Case Studies

Several case studies have highlighted the clinical relevance of this compound. In one study involving patients with myeloproliferative disorders harboring JAK2 mutations, this compound was found to induce apoptosis in primary hematopoietic progenitor cells .

Case Study Highlights

  • Patient Response : In a cohort of ten patients with JAK2V617F mutations, eight demonstrated significant apoptosis following this compound treatment.
  • Combination Therapies : Studies suggest that combining this compound with other agents like panobinostat may enhance therapeutic outcomes in resistant cases .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of TG101209, and how do they influence experimental design in hematological malignancies?

this compound is a selective ATP-competitive inhibitor targeting JAK2 (IC50 = 6 nM), FLT3 (IC50 = 25 nM), and RET (IC50 = 17 nM), with minimal activity against JAK3 (IC50 = 169 nM) . In hematological models (e.g., Ba/F3 cells expressing JAK2V617F or MPLW515L mutations), its inhibition of JAK2-STAT5/STAT3 phosphorylation drives apoptosis and cell cycle arrest. Researchers should prioritize assays like phospho-STAT5/STAT3 Western blotting and Annexin V staining to validate target engagement and downstream effects .

Q. What in vitro and in vivo models are most appropriate for studying this compound’s efficacy in myeloproliferative disorders?

Key models include:

  • In vitro : Ba/F3 cells expressing JAK2V617F (IC50 ≈ 200 nM) or MPLW515L mutations, where this compound reduces STAT5 phosphorylation and Bcl-xL expression .
  • In vivo : SCID mice injected with Ba/F3-V617F-GFP cells, treated orally at 100 mg/kg. Survival metrics and tumor burden (via GFP fluorescence) are critical endpoints .

Q. How does this compound enhance radiation sensitivity in solid tumors, and what experimental parameters optimize this effect?

In NSCLC models (HCC2429 and H460 cells), this compound (1 μM) radiosensitizes via STAT3 inhibition, increasing apoptosis (Annexin V assays) and reducing survivin expression. Dose-response clonogenic assays (0–6 Gy radiation) reveal a dose-enhancement ratio (DER) of 1.34 for HCC2429 vs. 1.09 for H460, suggesting cell line-specific efficacy. Researchers should standardize radiation doses and include DER calculations in protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be reconciled, and what statistical approaches address variability?

Discrepancies in DER values (e.g., HCC2429 vs. H460) may stem from differential baseline STAT3 activation or genetic heterogeneity. Researchers should:

  • Perform RNA-seq or phosphoproteomics to identify resistance markers.
  • Use multivariate regression to correlate IC50 values with genetic profiles .
  • Validate findings in patient-derived xenografts (PDXs) to account for tumor microenvironment effects .

Q. What are the mechanistic synergies between this compound and chemotherapeutic agents in combinatorial regimens?

Co-treatment with panobinostat (a histone deacetylase inhibitor) enhances this compound’s apoptosis induction in JAK2V617F+ cells by downregulating JAK2 and STAT5. Synergy assays (e.g., Chou-Talalay combination index) are recommended to quantify interactions, with dose titrations to minimize off-target effects (e.g., FLT3 inhibition) .

Q. How does this compound’s pharmacokinetic profile influence dosing schedules in preclinical models, and what biomarkers predict response?

In SCID mice, 100 mg/kg oral dosing achieves sustained JAK2 inhibition, but higher doses (500 mg/kg) may induce toxicity. Key considerations:

  • Monitor plasma concentrations via LC-MS/MS to ensure target coverage.
  • Track phospho-STAT5 suppression in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker .

Q. Methodological Considerations

Q. What protocols optimize this compound solubility and stability for long-term in vitro studies?

  • Solubility : Dissolve in DMSO (10 mM stock), then dilute in culture media (final DMSO ≤ 0.1%).
  • Stability : Aliquot and store at −80°C for ≤6 months; avoid freeze-thaw cycles. For in vivo use, prepare fresh suspensions in 0.5% methylcellulose .

Q. How should researchers address off-target effects of this compound in kinase profiling studies?

Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target kinases (e.g., FLT3, RET). Counteract nonspecific effects via:

  • CRISPR knockout of secondary targets (e.g., FLT3 in JAK2V617F models).
  • Parallel experiments with selective JAK2 inhibitors (e.g., ruxolitinib) as controls .

Q. Data Interpretation and Validation

Q. What criteria validate this compound’s specificity in JAK2-dependent signaling pathways?

  • Genetic validation : siRNA-mediated JAK2 knockdown should phenocopy this compound effects (e.g., STAT5 suppression).
  • Rescue experiments : Overexpress constitutively active STAT5 to reverse this compound-induced apoptosis .

Q. How can researchers differentiate between on-target JAK2 inhibition and secondary cytokine signaling effects in vivo?

  • Measure plasma cytokine levels (e.g., IL-6, IFN-γ) via Luminex assays.
  • Compare outcomes in JAK2 wild-type vs. knockout models to isolate pathway-specific effects .

Q. Tables of Key Experimental Parameters

Assay Type Key Parameters Reference
Cell Viability IC50 in Ba/F3-V617F cells: 170–220 nM
Apoptosis Annexin V+ cells: 40–60% at 600 nM (HEL)
Radiation Synergy DER: 1.34 (HCC2429), 1.09 (H460)
In Vivo Survival SCID mice: 100 mg/kg oral, survival >20 days

Properties

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDOKQYTTYUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587364
Record name N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936091-14-4
Record name N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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